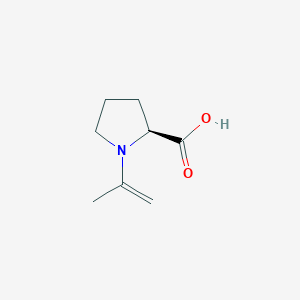
1-Prop-1-en-2-yl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-1-en-2-yl-L-proline is a unique organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a proline ring substituted with a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Prop-1-en-2-yl-L-proline can be synthesized through a variety of methods. One common approach involves the reaction of L-proline with prop-1-en-2-yl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often employs a one-pot, solvent-free, and catalyst-free synthesis method. This method involves the use of microwave irradiation to promote the reaction, resulting in high yields within a short time .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Prop-1-en-2-yl-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-Prop-1-en-2-yl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Prop-1-en-2-yl-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of proline-5-carboxylate reductase-1, which plays a role in the synthesis of proline . This inhibition can lead to the accumulation of proline and subsequent cellular effects.
Comparaison Avec Des Composés Similaires
Propargylamines: These compounds share a similar structural motif and have applications in the treatment of neurodegenerative diseases.
Azetidin-2-ones: These compounds are structurally related and have been studied for their antiproliferative activities.
Uniqueness: 1-Prop-1-en-2-yl-L-proline is unique due to its specific substitution pattern and the resulting biological activities. Unlike other proline derivatives, it exhibits a distinct mechanism of action and a broader range of applications in scientific research.
Propriétés
Numéro CAS |
436159-74-9 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S)-1-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h7H,1,3-5H2,2H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
YVKFHPSXVVBIFK-ZETCQYMHSA-N |
SMILES isomérique |
CC(=C)N1CCC[C@H]1C(=O)O |
SMILES canonique |
CC(=C)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


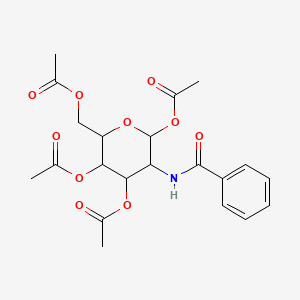
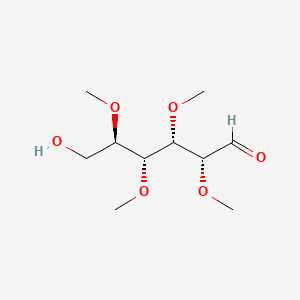
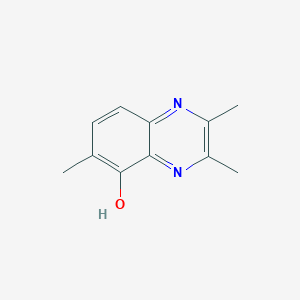
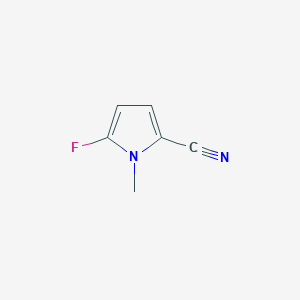
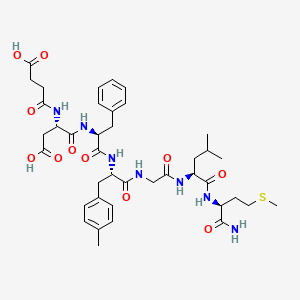
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
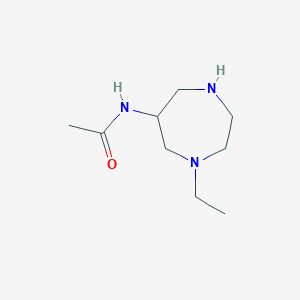
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
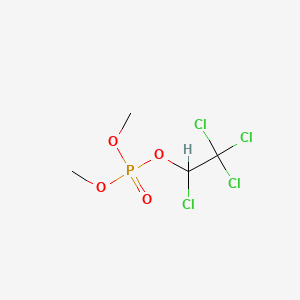
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
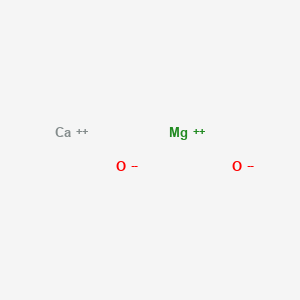
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
